3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-21-12-4-2-3-10-7-13(23-14(10)12)16(20)19-6-5-11(8-19)15-17-9-22-18-15/h2-4,7,9,11H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTZQKUTLYSKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)C4=NOC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 is a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis.
Mode of Action
The compound acts as a non-steroidal agonist for GPBAR1. It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon. This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and related receptors PPARα and PPARγ.
Biochemical Pathways
The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, it stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1. This results in lowered blood glucose and insulin levels while increasing insulin sensitivity. In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure.
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders. .
Result of Action
The molecular and cellular effects of this compound’s action include the lowering of blood glucose and insulin levels, increased insulin sensitivity, and enhanced energy expenditure. These effects are beneficial for the treatment of metabolic and inflammatory diseases.
Biological Activity
The compound 3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a complex organic molecule that has drawn attention due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, focusing on its anti-inflammatory and anticancer properties, as well as its mechanisms of action.
Structural Overview
The compound features a pyrrolidine ring , a benzofuran moiety , and an oxadiazole group , which contribute to its biological activity. The presence of the methoxy group on the benzofuran enhances its reactivity and interaction with biological targets.
| Structural Feature | Description |
|---|---|
| Pyrrolidine Ring | Five-membered nitrogen-containing ring |
| Benzofuran Moiety | Bicyclic structure fused from benzene and furan |
| Oxadiazole Group | Five-membered ring containing two nitrogen atoms |
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion in RAW264.7 macrophages, suggesting a mechanism that involves the modulation of inflammatory pathways. This inhibition is crucial as excessive NO production is linked to various inflammatory diseases.
Anticancer Activity
The compound also demonstrates potential anticancer effects. Preliminary studies indicate selective activity against certain cancer cell lines. The unique structural modifications allow for targeted interactions with cellular pathways involved in cancer proliferation and survival. However, detailed studies are required to fully elucidate these effects.
The mechanism of action for this compound appears to involve:
- Inhibition of Nitric Oxide Synthase : By inhibiting NO production in macrophages, the compound reduces inflammatory responses.
- Interaction with Cellular Targets : The oxadiazole group may facilitate binding to specific enzymes or receptors involved in cancer cell signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this compound:
- Benzofuran Derivatives : Research on benzofuran-based compounds has shown promising results in inhibiting various cancer cell lines and modulating inflammatory responses. For example, benzofuran-1,2,4-triazole derivatives have demonstrated significant binding affinities against viral polymerases, suggesting a broader antiviral potential that could extend to other diseases.
- Molecular Docking Studies : Computational studies indicate favorable binding energies for related oxadiazole derivatives against key biological targets, reinforcing the hypothesis that structural modifications can enhance therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole, and what purification methods ensure high yield?
- Methodology : Multi-step synthesis typically involves (1) coupling 7-methoxybenzofuran-2-carboxylic acid with pyrrolidine derivatives via amide bond formation, followed by (2) cyclization with hydroxylamine or nitrile precursors to form the 1,2,4-oxadiazole ring. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures. Monitoring reaction progress via TLC and LC-MS is critical .
- Key Considerations : Oxadiazole formation requires strict anhydrous conditions to avoid side reactions like hydrolysis. Microwave-assisted synthesis may reduce reaction time .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use X-ray crystallography (as demonstrated for analogous oxazolidinones in ) to confirm stereochemistry and bond connectivity. Complementary techniques include:
- NMR : H/C NMR to verify substituent positions (e.g., methoxy group at C7 of benzofuran, oxadiazole ring protons).
- HRMS : High-resolution mass spectrometry for molecular ion confirmation.
- IR Spectroscopy : To identify carbonyl (C=O) and oxadiazole ring vibrations .
Q. What are the primary challenges in characterizing the electronic properties of the 1,2,4-oxadiazole moiety in this compound?
- Methodology : Computational methods (DFT calculations) can predict electron distribution and aromaticity. Experimentally, UV-Vis spectroscopy and cyclic voltammetry assess π-conjugation and redox behavior. The electron-withdrawing nature of oxadiazole may influence charge-transfer interactions in biological systems .
Advanced Research Questions
Q. How can structure–activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
- Methodology :
- Core Modifications : Synthesize analogs with variations in (a) the methoxy group position on benzofuran, (b) pyrrolidine substituents, and (c) oxadiazole substitution patterns.
- Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase profiling), and cellular uptake (fluorescence tagging).
- Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity .
- Example : highlights oxadiazole derivatives with antiviral activity, suggesting analogous screening protocols.
Q. How should researchers resolve contradictions in biological activity data across different assay platforms?
- Methodology :
- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays).
- Control Standardization : Use reference compounds with known activity (e.g., staurosporine for kinase inhibition).
- Mechanistic Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm target binding .
Q. What strategies optimize the compound’s pharmacokinetic properties without compromising bioactivity?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility.
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots; replace labile groups (e.g., methoxy → trifluoromethoxy).
- Computational Modeling : Predict ADME parameters (e.g., CNS permeability via PAMPA-BBB) .
Q. How can crystallographic data inform the design of derivatives with enhanced binding affinity?
- Methodology : Analyze X-ray structures (e.g., ) to identify key interactions (e.g., hydrogen bonds between oxadiazole and active-site residues). Molecular docking (AutoDock Vina) and MD simulations refine substituent placement for optimal target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
